2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride
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Overview
Description
2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H15ClN4 and a molecular weight of 214.6952 g/mol . It is a derivative of piperazine and pyrimidine, two important heterocyclic compounds. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce reduced piperazine derivatives.
Scientific Research Applications
2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A similar compound with a pyrimidine ring attached to a piperazine moiety.
1-Phenylpiperazine: Another piperazine derivative with a phenyl group instead of a pyrimidine ring.
Uniqueness
2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride is unique due to its specific combination of piperazine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective.
Biological Activity
2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula for this compound is C8H12N4⋅HCl. Its structure consists of a pyrimidine ring substituted with a piperazine moiety, which is known for enhancing the bioactivity of compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related piperazine derivatives. For instance, a compound similar to 2-(Piperazin-1-ylmethyl)pyrimidine demonstrated notable activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) were reported as follows:
Microbial Strain | MIC (μg/mL) |
---|---|
Staphylococcus epidermidis | 2.5 |
Staphylococcus aureus | 2.5 |
MRSA | 6.7 |
These results suggest that the compound exhibits both bacteriostatic and bactericidal properties, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer properties of piperazine derivatives have been extensively studied. For example, compounds that include a pyrimidine structure have shown to inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of non-receptor tyrosine kinases. This inhibition is crucial in mitigating uncontrolled cellular proliferation associated with malignancies .
In a study involving quinolinone-pyrimidine hybrids, certain compounds significantly increased the intracellular accumulation of doxorubicin by inhibiting P-glycoprotein (P-gp), which is often implicated in multidrug resistance in cancer therapy. The ability to restore doxorubicin's efficacy at nanomolar concentrations highlights the therapeutic potential of these compounds in overcoming drug resistance .
Neuroprotective Effects
Pyrimidine derivatives have also been investigated for their neuroprotective effects. A series of triazole-pyrimidine hybrids demonstrated promising results in reducing neuroinflammation and apoptosis in neuronal cells. The mechanisms involved include inhibition of pro-inflammatory cytokines and modulation of endoplasmic reticulum stress pathways, which are critical in neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : In a study assessing the uptake of a piperazine derivative into microbial cells, fluorescence microscopy revealed that over 50% of microbial cells absorbed the compound within 30 minutes. Transmission electron microscopy (TEM) showed significant morphological changes in treated bacteria, indicating disruption of cellular functions without compromising membrane integrity .
- Cancer Cell Proliferation : A recent investigation into piperazine-pyrimidine hybrids found that specific structural modifications enhanced their ability to inhibit cancer cell growth. The most effective compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, further supporting their development as potential therapeutic agents .
Properties
Molecular Formula |
C9H15ClN4 |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-2-11-9(12-3-1)8-13-6-4-10-5-7-13;/h1-3,10H,4-8H2;1H |
InChI Key |
MGSOKPKHONPAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CC=N2.Cl |
Origin of Product |
United States |
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